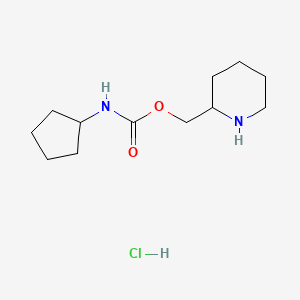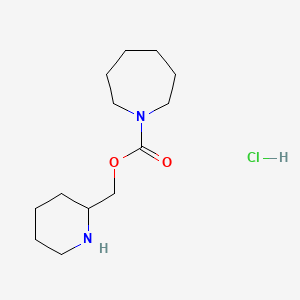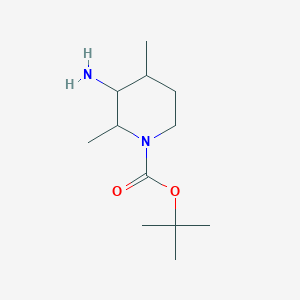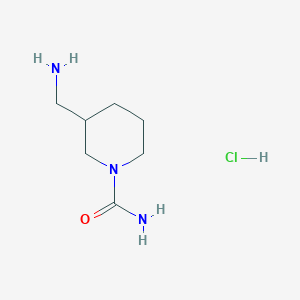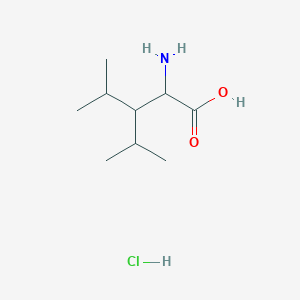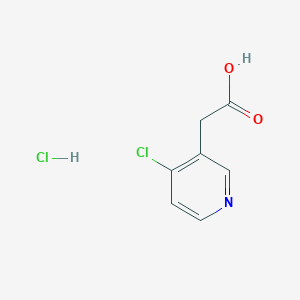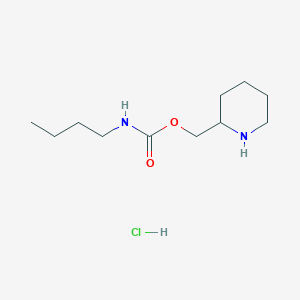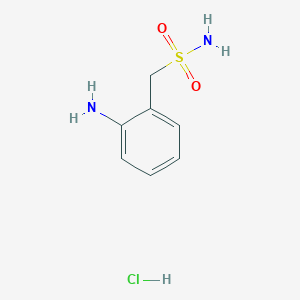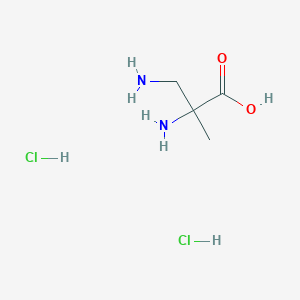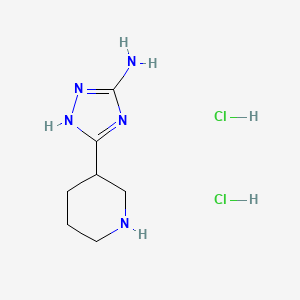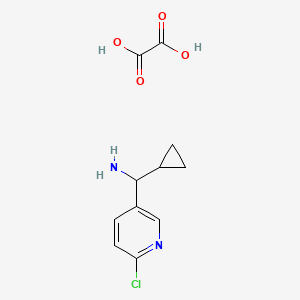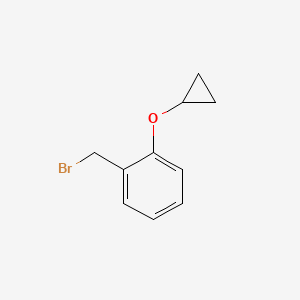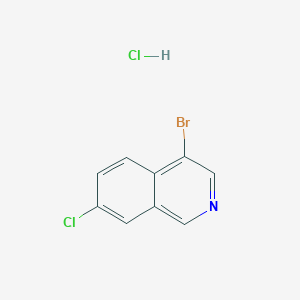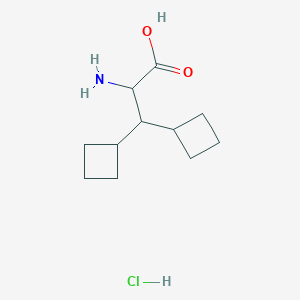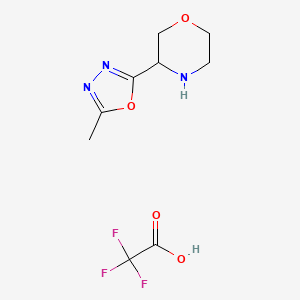
3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid
描述
The compound “3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid” is a type of oxadiazole, which is a class of heterocyclic compounds. Oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .
Synthesis Analysis
Oxadiazoles are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthetic protocol of the title compounds is outlined in the Scheme 1. Initially, the benzoylated products were prepared by the benzoylation of substituted phenols with substituted benzoyl chlorides. In the presence of anhydrous aluminium chloride, the compounds have undergone Fries rearrangement .Molecular Structure Analysis
The molecular structure of oxadiazoles is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazoles include cyclization of benzophenone hydrazide and nucleophillic alkylation of the heterocyclic scaffold . The benzoylated products undergo Fries rearrangement in the presence of anhydrous aluminium chloride .科学研究应用
Antibacterial and Antimicrobial Properties
Synthesis and Biological Activity : A study focused on synthesizing derivatives containing 1,3,4-oxadiazol-2-yl and morpholine, finding significant antibacterial and antimicrobial activities. These activities were compared against standard drugs, showing promising results for potential therapeutic applications (Aziz-ur-Rehman et al., 2015).
Antimicrobial Evaluation and Hemolytic Activity : Another study synthesized a new series of compounds with the oxadiazole and morpholine structure, evaluating their antimicrobial effectiveness. The results indicated active compounds against selected microbial species, highlighting the potential for clinical use (Samreen Gul et al., 2017).
Anti-inflammatory and Antioxidant Effects
Anti-inflammatory Activity : Research on derivatives of 1,3,4-oxadiazole and morpholine demonstrated notable anti-inflammatory properties. Some compounds in the study were found to be more effective than acetylsalicylic acid, a common anti-inflammatory drug (V. Jakubkienė et al., 2003).
Evaluation of Benzimidazole Derivatives : A study synthesized benzimidazole derivatives containing oxadiazole and morpholine rings, assessing their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some compounds showed excellent scavenging activities and potential as therapeutic agents (E. Menteşe et al., 2015).
Structural and Synthesis Studies
Crystal Structure Analysis : A study focused on the synthesis and crystal structure analysis of a compound with a 1,3,4-oxadiazole and morpholine structure. The analysis provided insights into the molecular conformation and potential applications in various fields (J. Jasinski et al., 2009).
Synthesis and Characterization : Research on synthesizing and characterizing compounds with the 1,3,4-oxadiazole and morpholine framework has been conducted, providing foundational knowledge for potential applications in pharmaceuticals and material sciences (Mamatha S.V et al., 2019).
未来方向
Oxadiazoles have shown promise in various areas of medicinal chemistry due to their wide range of biological activities. Future research could focus on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .
属性
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.C2HF3O2/c1-5-9-10-7(12-5)6-4-11-3-2-8-6;3-2(4,5)1(6)7/h6,8H,2-4H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWNRDQWKVGRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2COCCN2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid | |
CAS RN |
1803592-65-5 | |
| Record name | Morpholine, 3-(5-methyl-1,3,4-oxadiazol-2-yl)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



